molecular formula C15H15NO4S B14543129 1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene CAS No. 61794-99-8

1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene

Cat. No.: B14543129
CAS No.: 61794-99-8
M. Wt: 305.4 g/mol
InChI Key: RYOLANNGAKVDPG-UHFFFAOYSA-N
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Description

1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound features a nitro group (-NO2) and a sulfonyl group (-SO2-) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of benzene derivatives followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid as reagents .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity .

Comparison with Similar Compounds

  • 1-Nitro-4-(3-phenylpropoxy)benzene
  • 1-Nitro-3-(4-nitrophenoxy)benzene
  • 1-Nitro-3-(4-nitrophenyl)sulfanylbenzene

Uniqueness: 1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

61794-99-8

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

1-nitro-4-(3-phenylpropylsulfonyl)benzene

InChI

InChI=1S/C15H15NO4S/c17-16(18)14-8-10-15(11-9-14)21(19,20)12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2

InChI Key

RYOLANNGAKVDPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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